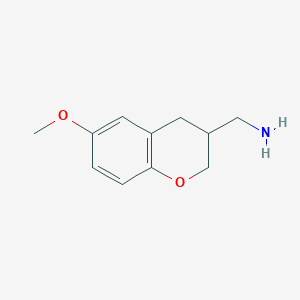

![molecular formula C12H8N2O B7904035 9H-Pyrido[3,4-b]indole-3-carboxaldehyde](/img/structure/B7904035.png)

9H-Pyrido[3,4-b]indole-3-carboxaldehyde

Overview

Description

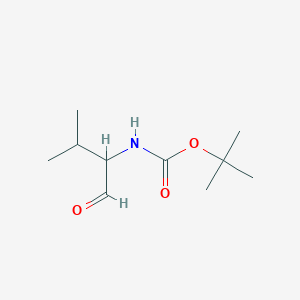

9H-Pyrido[3,4-b]indole-3-carboxaldehyde: is a chemical compound with the molecular formula C12H8N2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is part of the β-carboline family, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Four-Component Synthesis: One method involves the reaction of indole-3-carboxaldehyde with aromatic aldehydes and ammonium iodide under transition-metal-free conditions.

Industrial Production Methods: While specific industrial production methods for 9H-Pyrido[3,4-b]indole-3-carboxaldehyde are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like iodine under an oxygen atmosphere.

Common Reagents and Conditions:

Oxidation: Iodine, oxygen atmosphere.

Substitution: Propargylamine, acids, isocyanides, gold catalysts.

Major Products:

Spiroindolines: Formed from the Ugi reaction.

Various Indole Derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry:

Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole derivatives, which are important in medicinal chemistry.

Biology:

DNA Interactions: Studied for its interactions with DNA, which can be useful in understanding its biological activities.

Medicine:

Anti-HIV Activity: Some derivatives of this compound have shown significant anti-HIV activity.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been indicated that norharman, a related compound, inhibits the enzyme CYP, which affects metabolism . Additionally, the compound can undergo excited state multiple proton transfer (ESMPT) mechanisms, which involve structural changes and charge redistribution .

Comparison with Similar Compounds

Norharmane (β-Carboline, 9H-Pyrido[3,4-b]indole): Known for its biological activities and interactions with DNA.

1-Methyl-9H-pyrido[3,4-b]indole: Another β-carboline derivative with similar structural features.

Uniqueness:

Structural Features: The presence of the carboxaldehyde group at the 3-position of the indole ring makes 9H-Pyrido[3,4-b]indole-3-carboxaldehyde unique compared to other β-carbolines.

Biological Activities: Its specific interactions with molecular targets and pathways, such as the inhibition of CYP, distinguish it from other similar compounds.

Properties

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTJJKXTKRTAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7903967.png)

![4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine](/img/structure/B7903973.png)

![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)

![4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7904027.png)

![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)

![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)